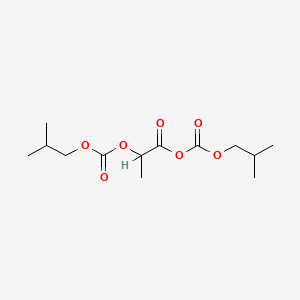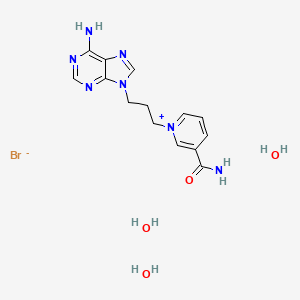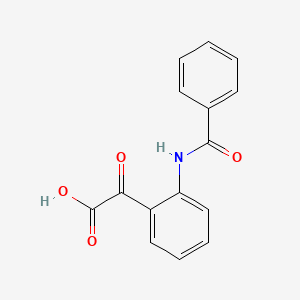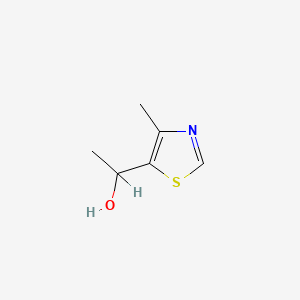
5-(1-Hydroxyethyl)-4-methylthiazol
Übersicht
Beschreibung
5-(1-Hydroxyethyl)-4-methylthiazole, commonly known as HET, is a thiazole derivative that has gained significant interest in the scientific community due to its various applications. HET is a heterocyclic compound that contains both sulfur and nitrogen in its structure. It is a colorless liquid that has a characteristic odor and is soluble in water.
Wissenschaftliche Forschungsanwendungen
Modulation des Zentralnervensystems (ZNS)
Zusammenfassung der Anwendung: 5-(1-Hydroxyethyl)-4-methylthiazol wurde auf sein Potenzial als positiver allosterischer Modulator des GABA A-Rezeptors untersucht. Dies deutet auf eine mögliche Verwendung bei der Behandlung von ZNS-Erkrankungen wie Angstzuständen, Schlaflosigkeit und Epilepsie hin.
Experimentelle Verfahren: Forscher haben in-vitro-Assays durchgeführt, um die Affinität der Verbindung zum GABA A-Rezeptor und ihre Wirksamkeit bei der Modulation der Rezeptoraktivität zu bestimmen.
Ergebnisse: Die Verbindung zeigte eine signifikante positive allosterische Modulation des GABA A-Rezeptors, was auf ihr Potenzial als Therapeutikum für ZNS-Erkrankungen hindeutet {svg_1}.
Gastrointestinale Anwendungen
Zusammenfassung der Anwendung: Die Verbindung wurde als möglicher Protonenpumpenhemmer (PPI) identifiziert. PPIs werden häufig zur Behandlung von Erkrankungen wie gastroösophagealer Refluxkrankheit (GERD) und Magengeschwüren eingesetzt.
Experimentelle Verfahren: In-vivo-Studien wurden durchgeführt, um die Wirksamkeit von this compound bei der Reduktion der Magensäuresekretion zu beurteilen.
Ergebnisse: Die Studien zeigten, dass die Verbindung die Protonenpumpenaktivität effektiv hemmt, die Säuresekretion reduziert und therapeutische Vorteile bei säurebedingten gastrointestinalen Störungen bietet {svg_2}.
Entzündungshemmende Eigenschaften
Zusammenfassung der Anwendung: Die Forschung hat gezeigt, dass this compound als entzündungshemmendes Mittel wirken kann. Dies könnte es bei der Behandlung chronisch-entzündlicher Erkrankungen nützlich machen.
Experimentelle Verfahren: Tiermodelle wurden verwendet, um die entzündungshemmenden Wirkungen der Verbindung zu beurteilen, indem entzündungsfördernde Marker nach der Verabreichung gemessen wurden.
Ergebnisse: Die Verbindung zeigte eine Reduktion von Entzündungsmarkern, was auf ihre potenzielle Verwendung bei der Behandlung von Entzündungen hindeutet {svg_3}.
Antimikrobielle Aktivität
Zusammenfassung der Anwendung: Diese Verbindung hat sich als vielversprechend als antimikrobielles Mittel gegen eine Reihe von Bakterien und Pilzen erwiesen, was zu ihrer Verwendung bei der Behandlung von Infektionskrankheiten führen könnte.
Experimentelle Verfahren: Labortests wurden durchgeführt, um die antimikrobielle Wirksamkeit von this compound gegen verschiedene mikrobielle Stämme zu beurteilen.
Ergebnisse: Die Verbindung zeigte eine signifikante antibakterielle und antimykotische Aktivität, was auf ihr Potenzial als Breitband-Antimikrobielles Mittel hindeutet {svg_4}.
Krebstherapie
Zusammenfassung der Anwendung: this compound hat das Potenzial, in der Krebstherapie eingesetzt zu werden, da es zelluläre Signalwege in Krebszellen beeinflussen kann.
Experimentelle Verfahren: Zellkulturstudien wurden durchgeführt, um die Auswirkungen der Verbindung auf die Proliferation und Apoptose von Krebszellen zu untersuchen.
Ergebnisse: Die Verbindung zeigte die Fähigkeit, das Wachstum von Krebszellen zu hemmen und die Apoptose zu induzieren, was auf ihr Potenzial als Antikrebsmittel hinweist {svg_5}.
Diabetes-Management
Zusammenfassung der Anwendung: Die Verbindung wurde auf ihre Rolle im Kohlenhydratstoffwechsel untersucht, was für das Management von Diabetes von Vorteil sein kann.
Experimentelle Verfahren: Studien mit diabetischen Tiermodellen wurden durchgeführt, um die Auswirkungen von this compound auf den Blutzuckerspiegel und die Insulinempfindlichkeit zu bestimmen.
Ergebnisse: Die Verbindung verbesserte die Insulinempfindlichkeit und half, den Blutzuckerspiegel zu regulieren, was auf ihre Nützlichkeit im Diabetes-Management hindeutet {svg_6}.
Biochemische Analyse
Biochemical Properties
5-(1-Hydroxyethyl)-4-methylthiazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its catalytic activity. Additionally, 5-(1-Hydroxyethyl)-4-methylthiazole may act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways and biochemical processes.
Cellular Effects
The effects of 5-(1-Hydroxyethyl)-4-methylthiazole on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and inflammation . By altering the activity of key signaling molecules, 5-(1-Hydroxyethyl)-4-methylthiazole can impact processes such as cell proliferation, apoptosis, and differentiation. These effects are crucial for understanding its potential therapeutic applications and toxicological implications.
Molecular Mechanism
At the molecular level, 5-(1-Hydroxyethyl)-4-methylthiazole exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as proteins and nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the specific target and context . Additionally, 5-(1-Hydroxyethyl)-4-methylthiazole can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are essential for understanding how this compound modulates biological processes and its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
The temporal effects of 5-(1-Hydroxyethyl)-4-methylthiazole in laboratory settings are important for assessing its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or heat . Long-term exposure to 5-(1-Hydroxyethyl)-4-methylthiazole has been associated with changes in cellular function, such as altered metabolic activity and gene expression patterns. These temporal effects are critical for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of 5-(1-Hydroxyethyl)-4-methylthiazole vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antioxidant activity and anti-inflammatory properties . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity . Understanding the dosage-dependent effects of 5-(1-Hydroxyethyl)-4-methylthiazole is essential for evaluating its safety and efficacy in preclinical studies and potential therapeutic applications.
Metabolic Pathways
5-(1-Hydroxyethyl)-4-methylthiazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways includes its metabolism by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. Additionally, 5-(1-Hydroxyethyl)-4-methylthiazole may influence the activity of other metabolic enzymes, thereby modulating overall cellular metabolism.
Transport and Distribution
The transport and distribution of 5-(1-Hydroxyethyl)-4-methylthiazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters (OATs) and organic cation transporters (OCTs) . Once inside the cell, 5-(1-Hydroxyethyl)-4-methylthiazole may bind to intracellular proteins, influencing its localization and accumulation. Understanding these transport and distribution mechanisms is crucial for predicting the bioavailability and pharmacokinetics of this compound.
Subcellular Localization
The subcellular localization of 5-(1-Hydroxyethyl)-4-methylthiazole is an important factor in determining its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals or post-translational modifications . The subcellular localization of 5-(1-Hydroxyethyl)-4-methylthiazole can influence its ability to modulate cellular processes and its overall biological activity.
Eigenschaften
IUPAC Name |
1-(4-methyl-1,3-thiazol-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-4-6(5(2)8)9-3-7-4/h3,5,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLZSLYZLRJWOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90963413 | |
| Record name | 1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
45657-12-3 | |
| Record name | 5-(1-Hydroxyethyl)-4-methylthiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045657123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 5-(1-Hydroxyethyl)-4-methylthiazole in the metabolism of Chlormethiazole?
A: 5-(1-Hydroxyethyl)-4-methylthiazole is a metabolite of Chlormethiazole identified in human urine. [] This means that after Chlormethiazole is ingested, the body chemically modifies it, and one of the resulting products is 5-(1-Hydroxyethyl)-4-methylthiazole. The research indicates that this metabolite, along with others, contributes to a significant portion of the Chlormethiazole dose excreted in urine. []
Q2: How much 5-(1-Hydroxyethyl)-4-methylthiazole is excreted after a dose of Chlormethiazole?
A: While the research indicates that 5-(1-Hydroxyethyl)-4-methylthiazole is one of the metabolites quantitatively determined in the study, it does not provide a specific percentage for this particular metabolite. [] The study only states that approximately 16% of the Chlormethiazole dose was recovered in the urine as a combination of Chlormethiazole itself, 5-acetyl-4-methylthiazole, 5-(1-hydroxyethyl)-4-methylthiazole, and 4-methyl-5-thiazoleacetic acid. [] Further research is needed to determine the precise amount of 5-(1-Hydroxyethyl)-4-methylthiazole excreted.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




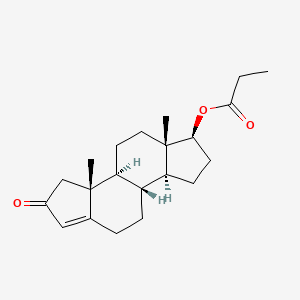
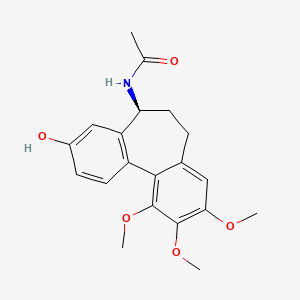

![2-(Hydroxymethyl)-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol](/img/structure/B1196541.png)



